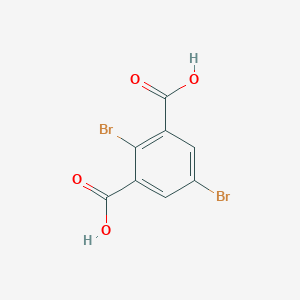

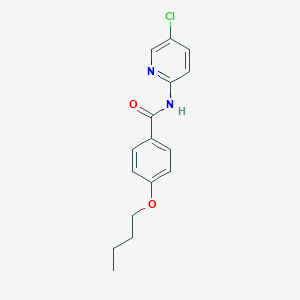

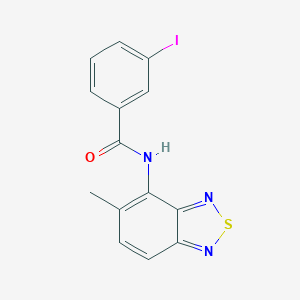

![molecular formula C10H10Cl2N2O2S B239898 1-[(2,5-dichlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B239898.png)

1-[(2,5-dichlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-[(2,5-dichlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole, also known as DCPI, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonyl-containing compounds and has shown potential in various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 1-[(2,5-dichlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole involves the binding of the sulfonyl group to the active site of the target enzyme, leading to the inhibition of its activity. The imidazole ring of 1-[(2,5-dichlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole can also interact with the metal ions or other functional groups of the enzyme, further enhancing its inhibitory effect.

Biochemical and Physiological Effects:

1-[(2,5-dichlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole has been shown to have various biochemical and physiological effects, depending on the target enzyme and the experimental conditions. It has been reported to inhibit the growth and invasion of cancer cells, reduce the inflammation and oxidative stress in animal models of diseases, and modulate the activity of neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

1-[(2,5-dichlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole has several advantages for lab experiments, such as its high potency, specificity, and stability. It can be easily synthesized and purified, and its inhibitory effect can be measured by various assays, such as enzymatic activity assays and fluorescence spectroscopy. However, 1-[(2,5-dichlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole also has some limitations, such as its potential toxicity and off-target effects, which need to be carefully evaluated in each experimental system.

Future Directions

There are several future directions for the research on 1-[(2,5-dichlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole. Firstly, more studies are needed to investigate its potential therapeutic applications in various diseases, such as cancer, inflammation, and neurodegeneration. Secondly, the structure-activity relationship of 1-[(2,5-dichlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole and its analogs should be explored to improve their potency and selectivity. Thirdly, the development of new synthetic methods and derivatization strategies for 1-[(2,5-dichlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole can expand its chemical space and enable the discovery of new biological activities. Finally, the application of 1-[(2,5-dichlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole in combination with other drugs or therapies can enhance their efficacy and reduce their side effects.

Conclusion:

In conclusion, 1-[(2,5-dichlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole is a promising chemical compound that has shown potential in various scientific research studies. Its unique chemical structure and properties make it a valuable tool for the investigation of biochemical and physiological processes. Further research on 1-[(2,5-dichlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole and its derivatives can lead to the discovery of new therapeutic targets and drugs.

Synthesis Methods

The synthesis of 1-[(2,5-dichlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole involves the reaction of 2,5-dichlorobenzene sulfonamide with 2-methylimidazole in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1-[(2,5-dichlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole as a white crystalline solid. The yield of 1-[(2,5-dichlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole can be improved by optimizing the reaction conditions, such as the temperature, solvent, and reaction time.

Scientific Research Applications

1-[(2,5-dichlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole has been used in various scientific research studies due to its unique chemical structure and properties. It has been shown to inhibit the activity of several enzymes, such as carbonic anhydrase and metalloproteinases, which are involved in various physiological processes. 1-[(2,5-dichlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole has also been used as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes.

properties

Product Name |

1-[(2,5-dichlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole |

|---|---|

Molecular Formula |

C10H10Cl2N2O2S |

Molecular Weight |

293.17 g/mol |

IUPAC Name |

1-(2,5-dichlorophenyl)sulfonyl-2-methyl-4,5-dihydroimidazole |

InChI |

InChI=1S/C10H10Cl2N2O2S/c1-7-13-4-5-14(7)17(15,16)10-6-8(11)2-3-9(10)12/h2-3,6H,4-5H2,1H3 |

InChI Key |

BZMGCTMVCPPGOJ-UHFFFAOYSA-N |

SMILES |

CC1=NCCN1S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |

Canonical SMILES |

CC1=NCCN1S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B239833.png)

![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-fluorobenzamide](/img/structure/B239858.png)

![1-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B239863.png)

![1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B239867.png)